D-Alanylglycine
Overview
Description
Molecular Structure Analysis
The molecular weight of D-Alanylglycine is 146.14 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) . The Canonical SMILES, another representation of the molecule’s structure, is CC(C(=O)NCC(=O)O)N .Physical And Chemical Properties Analysis
D-Alanylglycine has several computed properties. It has a molecular weight of 146.14 g/mol, a XLogP3-AA of -3.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Scientific Research Applications
Specific Scientific Field
Summary of the Application
D-Alanylglycine (D-AG) has been detected in rice plants and its concentration appears to increase with age . It is believed to be involved in an unknown metabolic pathway and its implications on survival mechanisms .
Methods of Application or Experimental Procedures
In one study, rice tissue was prepared by weighing thirty mg of Oryza sativa ssp. japonica cv. M202(Sub1) rice tissue. Then, 1mL of 80:20 Methanol and H2O mixture, and 300μL of chloroform were added. After centrifuging, the sample was centrivapped until dry .
Results or Outcomes
The study found that D-AG concentrations decreased after submergence, but did not recover upon returning to standard conditions like the other plant metabolites. This indicates a possibly unknown metabolic pathway and its implications on survival mechanisms .
Application in Disease Treatment
Specific Scientific Field
Summary of the Application
D-Amino acids, including D-Alanylglycine, have shown great potential in treating diseases. They have been successful in disengaging biofilm, which might provide promise to inhibit microbial infection. Moreover, they can effectively restrain the growth of cancer cells .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of D-Alanylglycine are not detailed in the available resources .
Results or Outcomes
The outcomes of this application are also not detailed in the available resources .
Application in Chiral Separation
Specific Scientific Field
Summary of the Application
D-Alanylglycine (D-AG) is used in chiral separation, a process that separates enantiomers. This is important because the concentration of analytes usually leads to an understanding of their respective functions .
Methods of Application or Experimental Procedures
In one study, Marfey’s reagent (MR) was used for chiral separation due to ease of derivatization and its ability to enhance the dipeptide’s sensitivity in the UV region at 340 nm using HPLC-UV .
Results or Outcomes
The study found that the D-enantiomer eluted later than the L-enantiomer as predicted by literature .
Application in Analytical Chemistry
Specific Scientific Field
Summary of the Application
D-Alanylglycine (D-AG) is used in chiral separation, a process that separates enantiomers. This is important because the concentration of analytes usually leads to an understanding of their respective functions .
Methods of Application or Experimental Procedures
In one study, Marfey’s reagent (MR) was used for chiral separation due to ease of derivatization and its ability to enhance the dipeptide’s sensitivity in the UV region at 340 nm using HPLC-UV .
Results or Outcomes
The study found that the D-enantiomer eluted later than the L-enantiomer as predicted by literature .
Safety And Hazards
While specific safety and hazard information for D-Alanylglycine is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers Several papers have been published on D-Alanylglycine and related compounds. For example, a study found D-Alanylglycine in the leaf blades of axenic rice seedlings grown under a light/dark regime . Another paper discussed the distribution of D-Alanylglycine and related compounds in Oryza species . A third paper analyzed D-Alanylglycine and its related compounds in rice seedlings using high-performance liquid chromatography .
properties
IUPAC Name |
2-[[(2R)-2-aminopropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426308 | |
Record name | D-Alanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanylglycine | |
CAS RN |
3997-90-8 | |
Record name | D-Alanylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3997-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, D-alanyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003997908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Alanylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCINE, D-ALANYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS27E6YQ4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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